molecular formula C11H9F2N3O2 B8537481 1-(2,6-difluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

1-(2,6-difluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B8537481
M. Wt: 253.20 g/mol
InChI Key: BSKYMXVRPQKKNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-difluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H9F2N3O2 and its molecular weight is 253.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H9F2N3O2

Molecular Weight

253.20 g/mol

IUPAC Name

1-[(2,6-difluorophenyl)methyl]-5-methyltriazole-4-carboxylic acid

InChI

InChI=1S/C11H9F2N3O2/c1-6-10(11(17)18)14-15-16(6)5-7-8(12)3-2-4-9(7)13/h2-4H,5H2,1H3,(H,17,18)

InChI Key

BSKYMXVRPQKKNE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1CC2=C(C=CC=C2F)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The starting material is prepared as follows: 2.53 g (0.11 mole) of sodium are dissolved in 60 ml of alcohol, then a mixture of 16.9 g (0.1 mole) of 2,6-difluorobenzyl azide and 14,3 g (0.11 mole) of ethyl acetoacetat in 60 ml of alcohol is added and the batch is heated for 16 hours to reflux. After addition of 120 ml of normal sodium hydroxide solution, the reaction mixture is refluxed for another 2 hours, then diluted with 200 ml of water and acidified to pH 1 with hydrochloric acid while cooling. The precipitated product is filtered with suction, washed first with water and then with ether and dried, affording 1-(2,6-difluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid with a melting point of 166°-167° C.
Quantity
2.53 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
16.9 g
Type
reactant
Reaction Step Two
Quantity
0.11 mol
Type
reactant
Reaction Step Two
[Compound]
Name
alcohol
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.